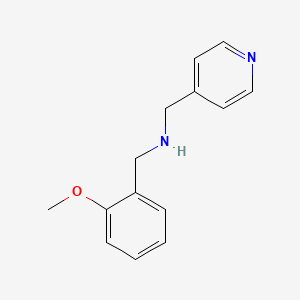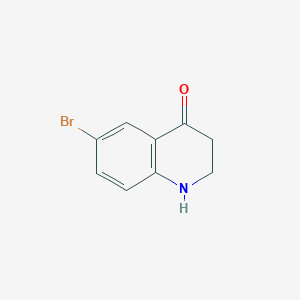![molecular formula C32H16N8OTi B1584013 Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- CAS No. 26201-32-1](/img/no-structure.png)
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-, also known as Titanyl phthalocyanine (TiOPc), is a member of the highly photosensitive phthalocyanine compounds . It is one of the most successful leading materials used in the photocopying industry .
Molecular Structure Analysis
The molecular structure of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is complex. It has a molecular weight of 576.39 g/mol . The chemical formula is C32H16N8OTi .Physical And Chemical Properties Analysis
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is a dark purple powder/crystals . It has a melting point of 580.7 °C . It has a maximum absorption at 692 nm in chlorobenzene .Applications De Recherche Scientifique
-
Photocatalysis
- Titanium dioxide is widely used in photocatalysis . It acts as a semiconductor and light scatterer, which is crucial for its photocatalytic properties .
- The photocatalytic properties of titanium dioxide are used to decontaminate water and food, ensuring environmental and industrial safety .
- The results of this application include the successful decontamination of various substances, contributing to environmental and industrial safety .
-
Pharmaceutical Industry
-
Food Processing
-
Sunscreen Agent
-
Biomedical Engineering
- Titanium alloys have emerged as the most successful metallic material to ever be applied in the field of biomedical engineering .
- They are used in the production of biomedical implants, dental prosthetics, and cardiovascular devices .
- The outcomes of this application include safer, more durable, and more efficient treatments for patients affected by various kinds of pathologies .
-
Orthopedics
-
Photoelectric Responses
- Titanium-oxo clusters have received extensive attention as the model compounds of TiO2 materials .
- The coordination of the oxime ligands can effectively promote the visible light absorption of the obtained oxime-based Ti-oxo clusters .
- As electrode precursors for photoelectric responses, these obtained Ti-oxo clusters display clear photocurrent responses .
- Moreover, the salicylhydroxamic acid-based Ti-oxo cluster exhibits higher photoelectric activity than salicylaldoxime-based Ti-oxo clusters .
-
Material-Binding Peptides
- Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
- Progress has been fuelled by recent advancements in the field .
-
Aerospace, Marine, Power Generation, Heat Exchangers, Automotive and Biomedical Industries
Propriétés
Numéro CAS |
26201-32-1 |
|---|---|
Nom du produit |
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- |
Formule moléculaire |
C32H16N8OTi |
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene;oxotitanium(2+) |
InChI |
InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
Clé InChI |
SJHHDDDGXWOYOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
Autres numéros CAS |
26201-32-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
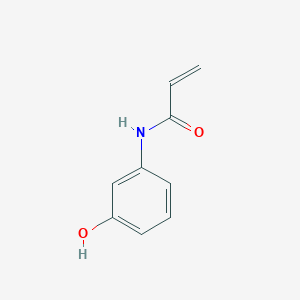
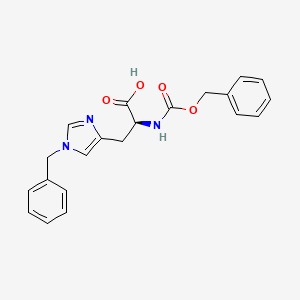
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
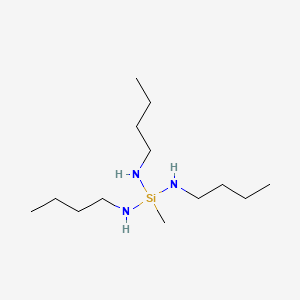
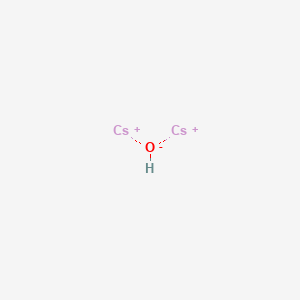
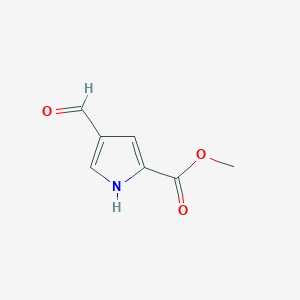
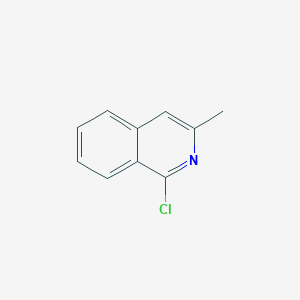
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)
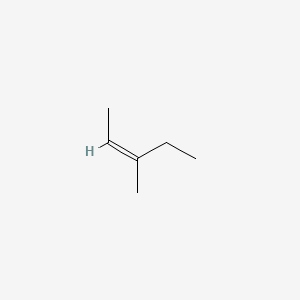
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
